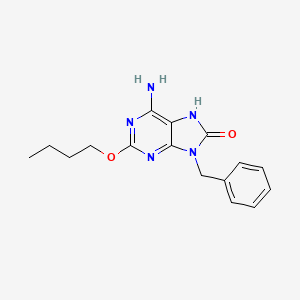

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one

Description

6-Amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one is a substituted purine derivative characterized by a benzyl group at the N9 position, a butoxy substituent at C2, and an amino group at C4. Its structure combines lipophilic (benzyl, butoxy) and polar (amino) groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

6-amino-9-benzyl-2-butoxy-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-2-3-9-23-15-19-13(17)12-14(20-15)21(16(22)18-12)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGNUXGYUZNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431291 | |

| Record name | 6-amino-9-benzyl-2-butoxy-7H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226906-84-9 | |

| Record name | 6-amino-9-benzyl-2-butoxy-7H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide derivatives with cyanamide under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Attachment of the Butoxy Group: The butoxy group can be attached through an etherification reaction using butanol and an acid catalyst.

Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives, such as ketones or aldehydes.

Reduction: Reduced derivatives, such as primary or secondary amines.

Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Nucleic Acids: Modulating DNA or RNA function.

Affecting Cellular Pathways: Influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol (CAS 226907-52-4)

- Substituents: Benzyl (N9), 2-methoxyethoxy (C2), amino (C6), hydroxyl (C8).

- Properties: Solubility unknown; stable at -20°C for 2 years. Lacks the butoxy group and C8 ketone present in the target compound. The hydroxyl group at C8 may reduce metabolic stability compared to the ketone .

9-Benzyl-3,9-dihydro-6H-purin-6-one (CAS 14013-11-7)

- Substituents : Benzyl (N9), ketone (C6).

- Properties: Molecular formula C₁₂H₁₀N₄O; purity ranges from 95–97%. The absence of C2 and C6 amino groups differentiates it from the target compound, likely altering hydrogen-bonding capabilities .

Analogues with Alkyl/Aryloxy Substituents

6-Amino-7-(4-phenoxyphenyl)-9-[(3R)-piperidin-3-yl]-7,9-dihydro-8H-purin-8-one (Example 10, EP 3 590 938 B1)

- Substituents: 4-Phenoxyphenyl (C7), piperidinyl (N9), amino (C6).

- Properties: TLC Rf 0.68 (methanol:dichloromethane:aqueous ammonia = 80:20:4).

6-Amino-9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl]-7-[4-(4-isopropylphenoxy)phenyl]-7,9-dihydro-8H-purin-8-one (Example 19(28))

- Substituents: 4-(4-Isopropylphenoxy)phenyl (C7), 2-butynoyl-pyrrolidinyl (N9).

- Properties: The 2-butynoyl group introduces an alkyne moiety, which may enhance metabolic stability or serve as a click chemistry handle. This contrasts with the simpler butoxy group in the target compound .

Heterocyclic and Conformational Variants

6-Amino-9-azetidin-3-yl-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one (Example 8, EP 3 590 938 B1)

- Substituents: Azetidinyl (N9), 4-phenoxyphenyl (C7).

- Properties: TLC Rf 0.50 (dichloromethane:methanol:aqueous ammonia = 9:1:0.1). The smaller azetidine ring may impose conformational constraints compared to the benzyl group, affecting target binding .

N-Benzyl-9-isopropyl-9H-purin-6-amine

- Substituents : Benzyl (C6), isopropyl (N9).

- Biological Activity : Reported as a precursor to antitumor and antibacterial agents. The isopropyl group at N9 may confer steric effects distinct from the benzyl group in the target compound .

Physicochemical and Spectroscopic Comparisons

Biological Activity

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one is a purine derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique molecular structure (C16H19N5O2), has been studied for various pharmacological effects, including cytotoxicity and enzyme inhibition. This article delves into the biological activity of this compound, supported by relevant data and research findings.

The molecular weight of this compound is approximately 313.354 g/mol. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N5O2 |

| Molecular Weight | 313.354 g/mol |

| CAS Number | 226906-84-9 |

Research indicates that purine derivatives like this compound may exert their biological effects through several mechanisms, including:

- Inhibition of Enzymes : These compounds can act as inhibitors of various enzymes involved in nucleic acid metabolism.

- Cytotoxicity : Some studies report that this compound exhibits cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent.

Cytotoxic Effects

A significant area of research has focused on the cytotoxic properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance, a study reported an IC50 value of approximately 28 μM against human breast carcinoma cells, suggesting moderate cytotoxicity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. In particular, it has shown promise in inhibiting enzymes associated with nucleoside metabolism, which could be beneficial in cancer therapy by disrupting the proliferation of cancer cells.

Case Studies

- Breast Cancer Cell Lines : In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 20 μM.

- Melanoma Cells : Another study evaluated the compound's effects on melanoma cells, revealing an IC50 value of 34.9 μM, further supporting its potential as a therapeutic agent against various forms of cancer .

Comparative Analysis with Other Purine Derivatives

To better understand the efficacy of this compound, it is useful to compare its biological activity with other related compounds.

| Compound | IC50 (μM) against MCF-7 | IC50 (μM) against Melanoma |

|---|---|---|

| 6-amino-9-benzyl-2-butoxy... | 28 | 34.9 |

| Other Purine Derivative A | 16.4 | 22 |

| Other Purine Derivative B | 30 | 40 |

Q & A

Basic Research Questions

Q. What are established synthetic routes for 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

- Step 1 : Introduce the benzyl group at the N9 position of the purine core via alkylation using benzyl halides under basic conditions (e.g., NaH in THF) .

- Step 2 : Install the butoxy group at the C2 position via alkoxylation. Ethyl bromoacetate or similar reagents are used in DMF with NaH as a base, followed by saponification to remove protecting groups .

- Step 3 : Purification via silica gel column chromatography (e.g., hexanes:EtOAc gradients) and characterization using TLC (Rf values) and NMR .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- TLC Analysis : Monitor reaction progress using methanol:dichloromethane:aqueous ammonia (80:20:4) as a mobile phase, with Rf ~0.68 as a reference .

- NMR Spectroscopy : Key signals include δ 5.63 (s, 2H) for the benzyl group and δ 4.42–4.54 (m) for the butoxy chain .

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF (e.g., observed m/z 285.09 [M+H]+ for analogous compounds) .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals, particularly for carbons adjacent to electronegative substituents (e.g., butoxy oxygen) .

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 9-benzyl-9H-purin-6-amine, InChIKey: MRHCSNNEUHXNIC-UHFFFAOYSA-N) to identify discrepancies .

- Isotopic Labeling : Introduce deuterated reagents to track specific proton environments in complex coupling scenarios .

Q. What strategies optimize yield during butoxy group introduction?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of NaH to purine precursor to ensure complete deprotonation .

- Temperature Control : Conduct reactions at 0°C during saponification to minimize side reactions .

- Solvent Selection : Replace DMF with THF for better solubility of hydrophobic intermediates, improving reaction homogeneity .

Q. How do structural modifications (e.g., butoxy vs. methoxyethoxy) impact solubility and stability?

- Methodological Answer :

- Solubility Testing : Compare logP values using HPLC retention times. Butoxy groups increase hydrophobicity, requiring DMSO for biological assays .

- Accelerated Stability Studies : Expose derivatives to varying pH (1–13) and temperatures (4–40°C). Butoxy substituents show enhanced stability over methoxyethoxy in acidic conditions due to reduced ester hydrolysis .

Q. How can data contradictions in biological activity assays be addressed?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives from aggregation artifacts .

- Control Experiments : Use structurally related inactive analogs (e.g., 6-chloro-9-benzylpurine) to confirm target specificity .

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing SAR data?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with IC50 values to identify critical functional groups .

- Cluster Analysis : Group compounds by similarity in 3D pharmacophore models to prioritize synthesis targets .

Q. How to validate synthetic intermediates with ambiguous spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.